2-Isopropylthiazole-5-carboxylic acid

Descripción general

Descripción

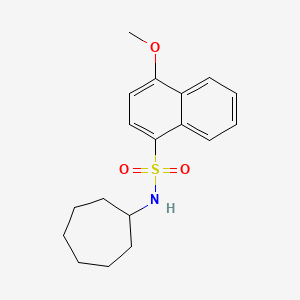

2-Isopropylthiazole-5-carboxylic acid, also known as IPTCA, is an organic compound with a molecular formula of C5H7NO2S. It is a colorless liquid with a strong odor, and is soluble in water. IPTCA is used in a wide range of scientific research applications, such as biochemistry, physiology, and cell biology.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis Heterocyclic compounds are pivotal in the development of pharmaceuticals, agrochemicals, and materials. The synthesis and functionalization of tetrazoles and isoxazoles, which are closely related to thiazole derivatives, have been explored for their potential in creating bioactive molecules. The methods for synthesizing these compounds often involve reactions that could be applicable to thiazole derivatives, offering pathways for creating novel compounds with potential biological activities (Herr, 2002); (Vitale & Scilimati, 2013).

Carbonic Anhydrase Inhibition Compounds based on thiazole derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential therapeutic applications. This includes the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and their evaluation against carbonic anhydrase activity, suggesting a framework for the development of inhibitors with enhanced potency (Bülbül et al., 2008).

Coordination Compounds and Material Science The creation of coordination compounds using tetrazole containing carboxylic acid ligands demonstrates the utility of carboxylic acid functionalized heterocycles in materials science. These compounds exhibit unique structures and properties, such as luminescent behaviors, which are valuable for various applications, including sensing and optoelectronics (Zou et al., 2014).

Green Chemistry and Catalysis The development of green synthetic methods is a critical area of research, aiming to reduce environmental impact. Studies on the synthesis of thiazolidinone-5-carboxylic acid derivatives through Deep Eutectic Solvent [DES] mediated reactions highlight the emphasis on eco-friendly protocols, offering insights into the synthesis of thiazole derivatives in a sustainable manner (Shaikh et al., 2022).

Antimicrobial and Antitubercular Agents Research on isopropyl thiazole-based sulfonyl derivatives has shown significant antimicrobial and antitubercular activities, illustrating the potential of thiazole derivatives in addressing infectious diseases. These studies underline the importance of structural modifications in enhancing biological activities, providing a route for the development of new therapeutics (Kumar et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 2-Isopropylthiazole-5-carboxylic acid is the xanthine oxidase enzyme . Xanthine oxidase is a form of xanthine oxidoreductase, a versatile molybdoflavoprotein that is involved in the metabolism of purines .

Mode of Action

2-Isopropylthiazole-5-carboxylic acid interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . This inhibition is achieved through the compound’s ability to block the catalytic active site of the enzyme, which prevents the substrate from binding .

Biochemical Pathways

The inhibition of the xanthine oxidase enzyme by 2-Isopropylthiazole-5-carboxylic acid affects the metabolic pathway of purines . This enzyme is responsible for catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . Therefore, the inhibition of this enzyme can disrupt the normal metabolism of purines.

Result of Action

The inhibition of the xanthine oxidase enzyme by 2-Isopropylthiazole-5-carboxylic acid can lead to a decrease in the production of uric acid . This could potentially be beneficial in conditions where there is an overproduction of uric acid, such as gout .

Propiedades

IUPAC Name |

2-propan-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4(2)6-8-3-5(11-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSORVIZXIZSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62657-87-8 | |

| Record name | 2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2630721.png)

![3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2630722.png)

![ethyl 2-amino-6,7,11-trimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridin e-4,3'-indoline]-3-carboxylate](/img/structure/B2630732.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-fluorobenzohydrazide](/img/structure/B2630733.png)

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2630739.png)